8-Bromobicyclo[3.2.1]oct-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90002-39-4 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
8-bromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-6-2-1-3-7(8)5-4-6/h1-2,6-8H,3-5H2 |
InChI Key |
GZWPLRALUWXAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCC1C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromobicyclo 3.2.1 Oct 2 Ene and Analogues
Direct Bromination Approaches
Bromination of Bicyclo[3.2.1]oct-2-ene Derivatives
The direct reaction of bicyclo[3.2.1]oct-2-ene with a brominating agent like N-Bromosuccinimide (NBS) can yield brominated products. For instance, the reaction of bicyclo[3.2.1]oct-2-ene with NBS has been shown to produce 2-bromo-bicyclo[3.2.1]oct-3-ene. sci-hub.se This specific reaction highlights an allylic bromination on the bicyclo[3.2.1]octene system. This pathway can sometimes occur as a side reaction when the starting material for a rearrangement synthesis is contaminated with its bicyclo[3.2.1]oct-2-ene isomer. sci-hub.se
Another approach involves the substitution of a hydroxyl group. For example, a derivative, 1,5-dimethyl-8-hydroxy bicyclo[3.2.1]octane, can be converted to 1,5-dimethyl-8-bromobicyclo[3.2.1]octane by heating with 48% hydrobromic acid. prepchem.com
Regioselective and Stereoselective Bromination
Achieving control over the position (regioselectivity) and spatial orientation (stereoselectivity) of the incoming bromine atom is a critical aspect of synthetic chemistry. In the context of bicyclo[3.2.1]octane systems, stereoselective bromination has been employed to create specific isomers. For example, the stereoselective bromination of triisopropylsilyl enol ethers derived from 4-substituted cyclohexanones is a key step in a cascade reaction to form bicyclo[3.2.1]octane derivatives. researchgate.net The development of such selective reactions is crucial for synthesizing complex molecules and enantioenriched bicyclo[3.2.1]octanes from achiral precursors. researchgate.net The general principles of regioselective and stereoselective bromination, such as those governing the addition of bromine to alkenes, are foundational to these specific applications. orientjchem.org
Rearrangement-Based Syntheses
One of the most significant routes to 8-bromobicyclo[3.2.1]oct-2-ene involves the skeletal rearrangement of a bicyclo[2.2.2]octene precursor. This transformation is a classic example of a Wagner-Meerwein rearrangement.
Formation from Bicyclo[2.2.2]octene Systems (e.g., via N-Bromosuccinimide Reactions)
The reaction of bicyclo[2.2.2]octene with N-Bromosuccinimide (NBS) is a well-documented method for producing this compound. sci-hub.seacs.orgacs.org When bicyclo[2.2.2]octene is treated with an equimolar amount of NBS in a solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide and light irradiation, a mixture of products is formed. sci-hub.seacs.org The major component of the unsaturated monobromide fraction is endo-8-bromobicyclo[3.2.1]oct-2-ene. sci-hub.seacs.org Other products include unrearranged monobromides (a mixture of exo- and endo-5-bromobicyclo[2.2.2]oct-2-ene) and saturated dibromides, with trans-2,3-dibromobicyclo[2.2.2]octane being the predominant dibromide. sci-hub.seacs.org
Product Distribution in the Reaction of Bicyclo[2.2.2]octene with NBS
| Starting Material | Reagent | Major Rearranged Product | Other Products | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.2]octene | N-Bromosuccinimide (NBS) | endo-8-Bromobicyclo[3.2.1]oct-2-ene | exo-/ endo-5-Bromobicyclo[2.2.2]oct-2-ene, trans-2,3-Dibromobicyclo[2.2.2]octane | sci-hub.se, acs.org |
Role of Carbonium Ion Intermediates in Skeletal Rearrangements
The skeletal transformation from a bicyclo[2.2.2]octene to a bicyclo[3.2.1]octene framework is explained by the formation and rearrangement of carbocation intermediates. sci-hub.se The mechanism is considered an ionic process involving a Wagner-Meerwein relationship between the bicyclo[2.2.2]octan-2-yl and the more stable bicyclo[3.2.1]octan-2-yl carbonium ions. sci-hub.se It is proposed that the interconversion between these cationic species may proceed through a common bridged, or "non-classical," carbonium ion. sci-hub.se This type of rearrangement, driven by the release of ring strain and the formation of a more stable carbocation, is a key concept in the chemistry of bicyclic systems. sci-hub.segla.ac.uk The initial electrophilic attack on the double bond of bicyclo[2.2.2]octene leads to a carbocation that undergoes a 1,2-shift of a C-C bond, expanding the six-membered ring and contracting the bridge to yield the rearranged bicyclo[3.2.1]octyl skeleton.
Influence of Reaction Conditions and Reagents on Product Distribution
The distribution of products in the bromination of bicyclo[2.2.2]octene is highly dependent on the reaction conditions and the reagents used. sci-hub.se The use of a radical initiator (benzoyl peroxide) and light suggests that free-radical pathways may also be involved, potentially leading to the unrearranged allylic bromination products. sci-hub.se
A significant shift in product distribution is observed when the reaction is conducted in the presence of a base. For example, when the bromination of bicyclo[2.2.2]octene is carried out with NBS in the presence of pyridine, endo-8-bromobicyclo[3.2.1]oct-2-ene is still formed (in 12% yield), but the only dibromide detected is the unrearranged trans-2,3-dibromobicyclo[2.2.2]octane. sci-hub.se This indicates that the base can influence the reaction pathways, potentially by neutralizing acidic byproducts like hydrogen bromide that could catalyze the rearrangement. The purity of the starting bicyclo[2.2.2]octene is also a factor; contamination with its isomer, bicyclo[3.2.1]oct-2-ene, leads to an increased yield of products derived from the direct bromination of the contaminant. sci-hub.se
Multi-Step Synthetic Sequences Incorporating the Bicyclo[3.2.1]oct-2-ene Framework
The formation of the bicyclo[3.2.1]oct-2-ene skeleton is a crucial first step towards the synthesis of its brominated derivatives. Researchers have developed several multi-step sequences to construct this framework, often involving intramolecular reactions or rearrangements of other cyclic systems.
One prominent method involves the intramolecular Diels-Alder (IMDA) reaction. For instance, a 5-vinyl-1,3-cyclohexadiene derivative can undergo an IMDA reaction upon heating to form a tricyclo[3.2.1.02,7]oct-3-ene system. nih.gov This tricyclic intermediate can then be selectively cleaved to yield the desired bicyclo[3.2.1]octane framework. nih.govresearchgate.net This approach allows for the preparation of highly functionalized and enantiopure bicyclo[3.2.1]octane derivatives starting from readily available materials like (R)-carvone. nih.gov The initial conversion of (R)-carvone to a tert-butyldimethylsilyl enol ether sets the stage for the key IMDA reaction, which proceeds upon heating in toluene. nih.gov
Another versatile strategy employs the cyclization of γδ-unsaturated α'-diazomethyl ketones. In this method, 4-arylcyclohex-3-enecarboxylic acids are converted into their corresponding diazomethyl ketones. rsc.org Treatment of these intermediates with boron trifluoride–etherate catalyzes a cyclization to produce 2-aryl-6-oxobicyclo[3.2.1]oct-2-ene derivatives in high yields. rsc.org This method provides a stereochemically controlled route to endo-2-aryl substituted bicyclo[3.2.1]octanes upon further reduction. rsc.org
Furthermore, the bicyclo[3.2.1]octane skeleton can be accessed through rearrangements of other bicyclic systems. For example, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) can lead to the formation of endo-8-bromobicyclo[3.2.1]oct-2-ene through a Wagner-Meerwein rearrangement of the intermediate carbocation.
A synthetic route starting from cycloheptanone (B156872) has also been reported. mdpi.com Cycloheptanone is first reduced to cycloheptanol, which is then dehydrated to cycloheptene. A subsequent α-bromination of the double bond followed by base-mediated elimination of hydrogen bromide yields 1,3-cycloheptadiene. mdpi.com This diene can then undergo a Diels-Alder cycloaddition to form the bicyclo[3.2.1]octane framework. mdpi.com
The following table summarizes some of the multi-step synthetic approaches to the bicyclo[3.2.1]oct-2-ene framework:
| Starting Material | Key Reaction Steps | Intermediate(s) | Final Framework | Ref. |
| (R)-Carvone | Enol ether formation, Intramolecular Diels-Alder, Cyclopropane ring opening | 5-Vinyl-1,3-cyclohexadiene derivative, Tricyclo[3.2.1.02,7]oct-3-ene | Functionalized bicyclo[3.2.1]oct-1-ene | nih.gov |
| 4-Arylcyclohex-3-enecarboxylic acid | Diazotization, Boron trifluoride-etherate catalyzed cyclization | γδ-Unsaturated α'-diazomethyl ketone | 2-Aryl-6-oxobicyclo[3.2.1]oct-2-ene | rsc.org |
| Cycloheptanone | Reduction, Dehydration, α-Bromination, Elimination, Diels-Alder cycloaddition | Cycloheptene, 1,3-Cycloheptadiene | Bicyclo[3.2.1]octane derivative | mdpi.com |
Control of Stereochemistry in Synthetic Pathways to Brominated Bicyclo[3.2.1]oct-2-ene Systems
The stereochemical outcome of the bromination of the bicyclo[3.2.1]oct-2-ene system is highly dependent on the substrate, the brominating agent, and the reaction conditions. The rigid, bridged structure of the bicyclic framework often leads to high stereoselectivity in addition reactions.
The synthesis of syn-8-bromobicyclo[3.2.1]-2-octene has been specifically reported, indicating that control over the stereochemistry at the C8 position is achievable. documentsdelivered.com The syn and anti descriptors refer to the orientation of the bromine atom relative to the double bond within the bicyclic system.
Studies on the analogous 8-oxabicyclo[3.2.1]oct-6-en-2-one system provide significant insights into the factors governing stereoselectivity. Successive brominations of this oxa-bicyclic ketone have been shown to proceed with high stereoselectivity. scispace.comresearchgate.netepfl.ch The first electrophilic addition of bromine to the double bond occurs with high regio- and stereoselectivity. scispace.com A subsequent bromination at the α-position to the ketone also proceeds stereoselectively. scispace.com The observed high selectivities are attributed to a combination of steric factors, which dictate the face of attack of the electrophile, and electronic factors, such as the influence of the homoconjugated carbonyl group. scispace.comresearchgate.netepfl.ch
The choice of brominating agent and reaction solvent can also play a crucial role. For example, the reaction of 2-methyl-endo-tricyclo[3.2.1.0(2,4)]octane, a related tricyclic system, with bromine in carbon tetrachloride leads to a rearranged 2-exo,3-endo-dibromo-2-endo-methylbicyclo[3.2.1]octane.
The following table details examples of stereoselective bromination in bicyclo[3.2.1]octane and related systems:
| Substrate | Brominating Agent/Conditions | Product(s) | Stereochemical Outcome | Ref. |
| 8-Oxabicyclo[3.2.1]oct-6-en-2-one | Br2 in CH2Cl2 at -78°C | Adduct of bromine addition | High regio- and stereoselectivity | scispace.com |
| Product of first bromination | Further bromination in AcOH | 3-exo,6-exo,7-endo-tribromo-7-oxabicyclo[3.2.I]octan-2-endo-one | High stereoselectivity | scispace.com |
Chemical Reactivity and Transformation Mechanisms of 8 Bromobicyclo 3.2.1 Oct 2 Ene
Solvolysis Reactions and Carbocation Chemistry
The solvolysis of 8-bromobicyclo[3.2.1]oct-2-ene is a complex process involving the formation of carbocation intermediates, which can undergo various rearrangements. The stereochemistry of the starting material, particularly the exo or endo orientation of the bromine atom, plays a significant role in the reaction pathway and product distribution.
Mechanistic Investigations of Solvolytic Pathways
The solvolysis of bicyclic compounds like this compound often proceeds through the formation of a carbocation intermediate upon the departure of the bromide leaving group. The stability and subsequent reactions of this carbocation are influenced by the solvent and the inherent structural features of the bicyclic system. For instance, the solvolysis of endo-8-bromobicyclo[3.2.1]oct-2-ene can be influenced by the neighboring double bond, potentially leading to anchimeric assistance and the formation of non-classical carbocations. researchgate.net
Studies on related systems, such as the acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate, have shown that the reaction yields a mixture of products, indicating the involvement of carbocation intermediates that can rearrange. gla.ac.uk The product distribution is highly dependent on the reaction conditions and the nature of the leaving group. For example, the buffered acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate gives exo-2-bicyclo[3.2.1]octyl acetate (B1210297), 2-bicyclo[2.2.2]octyl acetate, and exo-6-bicyclo[3.2.1]octyl acetate in varying proportions. gla.ac.uk
Wagner-Meerwein Rearrangements in Bicyclic Systems
A key feature of the carbocation chemistry of bicyclo[3.2.1]octane systems is the propensity for Wagner-Meerwein rearrangements. researchgate.netthieme-connect.de These rearrangements involve a 1,2-shift of a carbon-carbon bond, leading to a more stable carbocation and a rearranged carbon skeleton. In the case of the carbocation generated from this compound, a Wagner-Meerwein rearrangement can lead to the formation of a bicyclo[2.2.2]octene skeleton. sci-hub.se This interconversion between bicyclo[3.2.1]octyl and bicyclo[2.2.2]octyl systems via a bridged carbocation intermediate is a well-documented phenomenon. gla.ac.ukresearchgate.net
The rearrangement pathways can be complex and may involve multiple steps. For instance, the initial carbocation can undergo a hydride shift before the Wagner-Meerwein rearrangement, leading to a variety of products. gla.ac.uk Computational studies have been instrumental in elucidating the energetic favorability of these rearrangement pathways and the structures of the intermediate carbocations. researchgate.netnih.gov
Factors Influencing Bridged Carbonium Ion Formation and Stability
The formation and stability of bridged carbonium ions (non-classical ions) are central to understanding the solvolysis of this compound. Several factors influence whether a classical or a bridged carbocation is formed and its relative stability:
Stereochemistry: The exo or endo configuration of the leaving group can significantly impact the ability of neighboring groups to participate in the ionization process. For example, the solvolysis of exo-isomers in related bicyclic systems is often faster than that of the endo-isomers, suggesting stabilization of the transition state by neighboring group participation. gla.ac.ukcoventry.ac.uk
Ring Strain: The inherent strain in the bicyclic framework influences the stability of carbocations. The bicyclo[3.2.1]octane system is relatively flexible compared to more rigid systems like bicyclo[2.2.1]heptane, which affects the ease of carbocation formation and rearrangement. sci-hub.seacs.org
Solvent Effects: The polarity and nucleophilicity of the solvent play a crucial role in stabilizing the developing carbocation and in trapping the intermediate species. semanticscholar.org
Neighboring Group Participation: The π-electrons of the double bond in this compound can participate in the departure of the leaving group, leading to the formation of a delocalized, bridged carbocation. This participation can enhance the rate of solvolysis. gla.ac.uk
Elimination Reactions
Elimination reactions of this compound provide a route to various unsaturated bicyclic compounds, including highly strained alkenes. The choice of base and reaction conditions determines the outcome of the elimination process.
Dehydrobromination Processes to Form Highly Strained Alkenes (e.g., Cyclic Allenes)
The dehydrobromination of this compound can lead to the formation of bicyclo[3.2.1]octa-2,6-diene. This reaction typically involves the removal of a proton from a carbon adjacent to the bromine-bearing carbon, followed by the elimination of the bromide ion. The regioselectivity of this elimination is influenced by the accessibility of the protons and the stability of the resulting double bond.
In some cases, treatment of similar bicyclic bromoalkenes with strong bases can lead to the formation of highly strained cyclic allenes. For example, the reaction of 3-bromobicyclo[3.2.1]oct-2-ene with a strong base has been reported to produce bicyclo[3.2.1]octa-2,3-diene, a strained cyclic allene (B1206475), which can be trapped by suitable reagents. metu.edu.tr The formation of such strained systems highlights the unique reactivity of these bicyclic compounds.
Base-Mediated Elimination Strategies
A variety of bases can be employed to effect the dehydrobromination of this compound and its isomers. The choice of base is critical and can influence the reaction pathway and product distribution.
| Base | Solvent | Typical Products | Reference |
| Potassium t-butoxide | Tetrahydrofuran (THF) | Bicyclo[3.2.1]octa-2,6-diene, Rearrangement products | metu.edu.tr |
| Quinoline (B57606) | High boiling point solvent | Bicyclo[3.2.1]octa-2,6-diene | nih.gov |
| Sodium Hydride | Dimethylformamide (DMF) | Azabicyclo[2.2.1]heptane derivatives (from related systems) | researchgate.net |
Strong, non-nucleophilic bases like potassium t-butoxide are often used to favor elimination over substitution. metu.edu.tr The use of quinoline at high temperatures can also promote elimination. nih.gov In related systems, base-mediated cyclization reactions have been observed, demonstrating the versatility of these substrates in organic synthesis. researchgate.net
Influence of Base and Solvent on Elimination Outcomes
The elimination reactions of this compound and its derivatives are significantly influenced by the choice of base and solvent, which can dictate the reaction pathway and the resulting products. The interplay between the strength and steric bulk of the base, along with the polarity and coordinating ability of the solvent, determines whether the reaction proceeds via an E1 or E2 mechanism and can lead to the formation of various cyclic and bicyclic systems.
In one study, the treatment of 3-bromobicyclo[3.2.1]oct-2-ene with a base in dimethyl sulfoxide (B87167) (DMSO) was investigated. metu.edu.tr This reaction led to the isolation of an enol ether in 62% yield, suggesting that the solvent and base combination facilitated a specific elimination pathway. metu.edu.tr When this reaction was carried out in the presence of styrene (B11656), two [2+2] cycloadducts of the proposed intermediate, a strained allene, were obtained in 50% yield. metu.edu.tr This indicates that under these conditions, an elimination reaction generates a highly reactive intermediate that can be trapped.
The choice of base is also critical in directing the outcome of elimination reactions. For instance, the treatment of 3-bromobicyclo[3.2.1]octa-2,6-diene with a base in DMSO at room temperature resulted in a rearrangement to endo-6-ethynylbicyclo[3.1.0]hex-2-ene. metu.edu.tr This transformation highlights how a specific base-solvent system can promote not just simple elimination but also complex skeletal rearrangements. Similarly, the use of potassium t-butoxide with other bicyclic bromoalkenes has been shown to result in the formation of dienes and dimerization products, with a cyclic allene proposed as an intermediate. metu.edu.tr
The effect of the base on the yield of different products in related bicyclic systems has also been noted. For example, in the methanolysis of a bicyclic triflate, varying the base from 2,6-lutidine to the stronger triethylamine (B128534) significantly decreased the yield of a propellanone product from 13% to 2%. acs.org This suggests that stronger bases can favor alternative reaction pathways over the desired intramolecular reaction. acs.org The use of sodium methoxide, a very strong base, can further alter the product distribution by promoting direct addition to carbonyl groups, leading to rearrangement products. acs.org
The following table summarizes the influence of the base on product distribution in a related bicyclic system undergoing solvolysis, which can involve elimination processes.
| Entry | Base | pKa | Propellanone Yield (%) | Favorskii-type Rearrangement Product Yield (%) |
| 1 | None | - | - | Increased |
| 2 | 2,6-di-tert-butylpyridine | 3.58 | - | Increased |
| 3 | Pyridine | 5.22 | - | Increased |
| 4 | 2,6-Lutidine | 6.72 | 13 | - |
| 5 | Triethylamine | 10.72 | 2 | - |
| Data adapted from a study on the methanolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate, illustrating the principle of base influence on reaction outcomes. acs.org |
Substitution Reactions
The bromine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com Solvolysis reactions, a type of nucleophilic substitution where the solvent acts as the nucleophile, have been studied for this system. For instance, the solvolysis of a mixture containing endo-8-bromobicyclo[3.2.1]oct-2-ene with aqueous lithium carbonate yielded a mixture of alcohols. sci-hub.se This demonstrates the replacement of the bromine atom by a hydroxyl group.
The reactivity in substitution reactions is influenced by the stability of the carbocation intermediate. The bicyclo[3.2.1]octyl system can form a relatively stable carbocation, which facilitates nucleophilic attack. The structure of the bicyclic framework can also lead to rearrangements during substitution reactions. The Wagner-Meerwein relationship between the bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-yl carbonium ions highlights the potential for interconversion through a common bridged "non-classical" carbonium ion. sci-hub.seacs.org
The stereochemistry of the bicyclo[3.2.1]octane framework plays a crucial role in determining the stereochemical outcome of substitution reactions. The major monobromide product from the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide is endo-8-bromobicyclo[3.2.1]oct-2-ene. sci-hub.seacs.org The endo configuration of the bromine atom influences its reactivity and the stereochemistry of the substitution products.
During solvolysis, the departure of the leaving group can lead to a carbocation that may be attacked by the nucleophile from either the exo or endo face. However, the bicyclic structure often imposes significant steric hindrance on one face, leading to a preferred direction of attack and a specific stereochemical outcome. In the case of endo-8-bromobicyclo[3.2.1]oct-2-ene, the bicyclic framework can influence the approach of the nucleophile, potentially leading to retention or inversion of configuration at the carbon center. The isolation of tricyclo[2.2.2.0²,⁶]octan-3-ol from the solvolysis of a mixture containing endo-8-bromobicyclo[3.2.1]oct-2-ene points to the complexity of the reaction and the formation of products with specific stereochemistry. sci-hub.seacs.org
Addition Reactions to the Alkene Moiety
The double bond in this compound is susceptible to electrophilic addition reactions. scribd.com The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. In bicyclic systems, the initial attack of the electrophile can occur from either the exo or endo face of the double bond. The endo face of the double bond in some bicyclic systems can be hindered, leading to preferential exo attack. researchgate.net
The electrophilic addition of bromine to related benzobicyclic systems has been shown to lead to both rearranged and non-rearranged products, depending on the reaction temperature. researchgate.netresearchgate.net At low temperatures, rearranged dibromides are often formed in high yield, while at higher temperatures, non-rearranged products can be exclusive. researchgate.netresearchgate.net This suggests a competition between different reaction pathways, potentially involving bridged bromonium ion intermediates that can rearrange to more stable carbocations before being trapped by the nucleophile. researchgate.net The regioselectivity is therefore not only determined by the initial site of electrophilic attack but also by the subsequent stability and rearrangement pathways of the carbocation intermediate.
The following table illustrates the effect of temperature on the product distribution in the electrophilic bromination of a related benzobicyclic system.
| Substrate | Reaction Temperature | Products |
| endo-Benzocyclobutenonorbornene | -50 ± 5 °C | Rearranged dibromides (high yield) |
| exo-Benzocyclobutenonorbornene | -50 ± 5 °C | Rearranged and non-rearranged products |
| endo-Benzocyclobutenonorbornene | 77 °C | Non-rearranged products only |
| exo-Benzocyclobutenonorbornene | 77 °C | Non-rearranged products only |
| Data adapted from a study on the bromination of benzocyclobutenonorbornene derivatives, illustrating the principle of temperature-dependent product formation in electrophilic additions to bicyclic systems. researchgate.net |
In addition to electrophilic additions, the alkene moiety of this compound can also undergo radical addition reactions. These reactions proceed through a different mechanism involving free radical intermediates. The bromination of bicyclic systems using reagents like 1,2-dibromotetrachloroethane (B50365) (DBTCE) is known to proceed via radical intermediates. researchgate.net
In contrast to electrophilic additions which often yield rearranged products, radical additions to strained olefins generally give non-rearrangement products. researchgate.net For example, the bromination of a strained olefin with DBTCE in carbon tetrachloride gave a sole trans-dibromide product. researchgate.net This suggests that the radical intermediates are less prone to the skeletal rearrangements that are characteristic of the carbocation intermediates in electrophilic additions.
The competition between radical and ionic reaction pathways can sometimes be influenced by the reaction conditions. For instance, in the high-temperature bromination of benzonorbornadiene, the formation of non-rearranged products was suppressed in the presence of a free radical inhibitor, strongly supporting the existence of a competitive radical pathway. researchgate.net
Cycloaddition Reactions (e.g., [2+2]-Cycloadditions via Highly Strained Intermediates)
The reactivity of the bicyclo[3.2.1]octene framework allows for its participation in cycloaddition reactions, which can proceed through highly strained intermediates. While direct [2+2]-cycloaddition of this compound itself is not extensively documented, related systems demonstrate the potential for such transformations. A key intermediate in the cycloaddition reactions involving the bicyclo[3.2.1]octane skeleton is the highly strained bicyclo[3.2.1]oct-2-yne.
The generation of bicyclo[3.2.1]oct-2-yne can be achieved from precursors like 2-norbornylidene carbene. The rearrangement of this carbene has been shown to preferentially involve the migration of a tertiary carbon over a secondary one, leading to the formation of the strained bicyclo[3.2.1]oct-2-yne. researchgate.net This strained alkyne can then be intercepted by various reagents in cycloaddition reactions.
In a related context, the formation of bicyclo[3.2.1]octa-diene has been reported from the treatment of 3-bromobicyclo[3.2.1]oct-2-ene with a base. When this reaction was carried out in the presence of styrene, two [2+2]-cycloadducts were formed, indicating the intermediacy of a reactive species capable of undergoing cycloaddition. metu.edu.tr
Furthermore, the synthesis of 3,4-Dibromobicyclo[3.2.1]oct-2-ene has been achieved through the addition of dibromocarbene to norbornene. mcmaster.ca This dibromo derivative serves as a precursor to other functionalized bicyclo[3.2.1]octene systems which can potentially undergo cycloaddition reactions.
Oxidation and Reduction Transformations of this compound
The chemical versatility of this compound and its derivatives is further demonstrated through their oxidation and reduction reactions. These transformations allow for the introduction of new functional groups and the modification of the bicyclic core.
Reduction Reactions:
The bromine atom and the double bond in the bicyclo[3.2.1]octene system can be targeted by various reducing agents. For instance, the reduction of a related compound, 3-bromobicyclo[3.2.1]oct-2-en-6-yl formate (B1220265), has been accomplished using hydrogen gas with a palladium on charcoal catalyst in a basic medium. This reaction resulted in the reduction of the double bond, hydrogenolysis of the carbon-bromine bond, and hydrolysis of the formate group to yield bicyclo[3.2.1]octan-6-ol.
Another example involves the allylic reduction of 3,4-dibromobicyclo[3.2.1]oct-2-ene. mcmaster.ca Specific details of the reducing agent and conditions were not provided in the immediate context, but this highlights a pathway to selectively reduce the allylic bromide.
Oxidation Reactions:
Oxidation of the bicyclo[3.2.1]octane skeleton can lead to the formation of ketones. For example, bicyclo[3.2.1]octan-6-ol, obtained from the reduction of a bromo-substituted precursor, can be oxidized with chromic acid to produce the corresponding bicyclo[3.2.1]octan-6-one.
While direct oxidation of this compound is not explicitly detailed, the oxidation of related bicyclic systems suggests potential pathways. For instance, permanganate (B83412) oxidation has been used in the structural determination of related bicyclic compounds. mcmaster.ca The double bond in this compound would be susceptible to oxidation by reagents like potassium permanganate or ozone, potentially leading to diols or cleavage of the carbon-carbon double bond.
The following table summarizes some of the key transformations of bromo-substituted bicyclo[3.2.1]octene derivatives.
| Starting Material | Reagents and Conditions | Product(s) | Reaction Type |
| 3-bromobicyclo[3.2.1]oct-2-en-6-yl formate | H₂, 5% Pd/C, NaOH, Tetrahydrofuran | bicyclo[3.2.1]octan-6-ol | Reduction/Hydrogenolysis/Hydrolysis |
| bicyclo[3.2.1]octan-6-ol | Chromic acid | bicyclo[3.2.1]octan-6-one | Oxidation |
| 3-bromobicyclo[3.2.1]oct-2-ene | Base, Styrene | [2+2]-cycloadducts | Cycloaddition |
Stereochemical Investigations of 8 Bromobicyclo 3.2.1 Oct 2 Ene
Exo/Endo Isomerism and Configurational Assignment
The bicyclo[3.2.1]octane framework allows for the existence of exo and endo isomers, which are diastereomers differing in the orientation of the substituent at the C8 position. In the case of 8-bromobicyclo[3.2.1]oct-2-ene, the bromine atom can be oriented either exo (away from the longer, three-carbon bridge) or endo (towards the longer bridge).
The configurational assignment of these isomers is crucial for understanding their reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.net The spatial relationship between the bromine atom and the protons in the bicyclic system leads to distinct chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra. For instance, the γ-gauche effect, an upfield shift in the ¹³C NMR spectrum for a carbon atom that is in a gauche arrangement with a substituent three bonds away, can be instrumental in assigning the stereochemistry of the bromine atom. researchgate.net
In one study, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide predominantly yielded endo-8-bromobicyclo[3.2.1]oct-2-ene. sci-hub.se This assignment was supported by degradative and solvolytic experiments, as well as by NMR and dipole moment data. sci-hub.se The formation of specific isomers is often dictated by the reaction mechanism, which can involve rearrangements of carbocation intermediates. sci-hub.se
Conformational Analysis of the Bicyclo[3.2.1]octene System
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to investigate the conformations of bicyclo[3.2.1]octane and its derivatives. atlantis-press.com These studies help in determining the most stable conformations and the energy barriers between different conformational isomers. For the parent bicyclo[3.2.1]octane, it is considered to be one of the most stable isomers among various cyclooctene (B146475) systems. atlantis-press.com The introduction of a substituent like bromine at the C8 position will influence the conformational equilibrium.
Stereoelectronic Effects in Reactivity and Stability
Stereoelectronic effects, which are the effects of orbital overlap on the stability and reactivity of a molecule, play a significant role in the chemistry of this compound. The orientation of the C-Br bond relative to the π-system of the double bond and other sigma bonds in the bicyclic framework can influence reaction rates and product distributions.
For example, in elimination reactions, the anti-periplanar arrangement of a proton and the bromine leaving group is generally preferred. chemistry-chemists.com The rigid bicyclic structure may enforce or prevent this ideal geometry, thus affecting the ease of elimination. The reaction of 3-bromobicyclo[3.2.1]oct-2-ene with a strong base in the presence of styrene (B11656) was found to produce methylenecyclobutane (B73084) derivatives, indicating the formation of a strained allene (B1206475) intermediate. rsc.orgmetu.edu.tr This highlights how stereoelectronic constraints can lead to unusual reaction pathways.
Furthermore, the participation of neighboring groups, such as the double bond, in solvolysis reactions is a well-documented phenomenon. The proximity and orientation of the C-Br bond to the double bond can facilitate the formation of non-classical carbocations, leading to rearranged products. gla.ac.ukresearchgate.net
Chiral Resolution and Enantioselective Synthesis Approaches
Although this compound itself is achiral if unsubstituted, the introduction of other substituents or the creation of stereocenters during a reaction can lead to chiral molecules. The bicyclo[3.2.1]octane framework is a common structural motif in natural products and other biologically active molecules, making the development of enantioselective syntheses of its derivatives an important area of research.
Several strategies for the enantioselective synthesis of bicyclo[3.2.1]octane systems have been developed. One approach involves the use of chiral catalysts in tandem reactions. For instance, a quinine-derived thiourea (B124793) has been used to catalyze a tandem Michael-Henry reaction to produce bicyclo[3.2.1]octan-8-ones with high enantioselectivity. nih.gov
Another strategy is the desymmetrization of meso compounds. researchgate.net While not directly involving this compound, this principle can be applied to related bicyclic systems to generate enantiomerically enriched products. Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, is another powerful tool for obtaining enantiopure compounds. researchgate.net The use of chiral auxiliaries, such as BINOL, has also been widely employed in the asymmetric synthesis of various compounds, including those with bicyclic frameworks. acs.org
While specific examples of chiral resolution or enantioselective synthesis focusing solely on this compound are not extensively documented in the provided search results, the general principles and methodologies applied to the broader class of bicyclo[3.2.1]octane derivatives are directly relevant and applicable.
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromobicyclo 3.2.1 Oct 2 Ene
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of 8-Bromobicyclo[3.2.1]oct-2-ene in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular framework.
Two-dimensional NMR experiments are indispensable for tracing the covalent framework and establishing the stereochemical relationships within the molecule. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed for complex structures like bicyclo[3.2.1]octane derivatives. pharm.or.jpcore.ac.uk
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). It is used to identify adjacent protons, allowing for the mapping of proton-proton networks throughout the aliphatic and olefinic regions of the molecule. For instance, the olefinic protons at C-2 and C-3 would show a cross-peak, as would the bridgehead protons and their neighbors.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon resonances based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for piecing together the entire carbon skeleton. For example, HMBC correlations would be observed between the bridgehead protons and the carbons of the opposing bridges, confirming the bicyclo[3.2.1]octane framework. pharm.or.jpsemanticscholar.org It is also instrumental in confirming the position of the bromine atom, as protons on adjacent carbons (e.g., C-1, C-5, C-7) would show correlations to the bromine-bearing C-8 carbon.
Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the molecule's structure, as demonstrated in the table below which shows hypothetical but expected correlations.
| Technique | Purpose | Expected Key Correlations for this compound |
|---|---|---|
| COSY | H-H Connectivity | H-1 ↔ H-2, H-7; H-2 ↔ H-3; H-4 ↔ H-5 |
| HSQC | Direct C-H Attachment | H-1 ↔ C-1; H-2 ↔ C-2; H-8 ↔ C-8 |
| HMBC | Long-Range C-H Connectivity | H-1 ↔ C-2, C-5, C-7, C-8; H-8 ↔ C-1, C-5, C-7 |
The rigid, strained geometry of the bicyclo[3.2.1]octene skeleton gives rise to observable long-range proton-proton coupling constants (⁴JHH or ⁵JHH). acs.orgcapes.gov.br The analysis of these couplings provides valuable information about the molecule's conformation and stereochemistry. In bicyclo[3.2.1]octene derivatives, specific types of long-range interactions are particularly informative. researchgate.net
W-plan Coupling (⁴JHH): This through-bond coupling occurs when four bonds connecting two protons form a "W" shape. This arrangement provides a favorable pathway for spin information to be transmitted. In this compound, such couplings can be expected between specific protons held in this rigid orientation by the bicyclic framework.
Homoallylic Coupling (⁵JHH): This coupling occurs between a vinylic proton and an allylic proton separated by five bonds.
Allylic Coupling (⁴JHH): Coupling between a vinylic proton and an allylic proton over four bonds.
Studies on related bicyclo[3.2.1]octene systems have shown that W-plan and homoallylic couplings are readily observed, while allylic couplings may be negligible. researchgate.net The presence and magnitude of these long-range couplings are characteristic of the bicyclo[3.2.1]octane system and can be used to confirm the structural assignment. capes.gov.bracs.org
The chemical shift of a nucleus is influenced by the local magnetic fields generated by the circulation of electrons in its vicinity. In this compound, two key features produce significant chemical shift anisotropy (CSA) effects: the carbon-bromine bond and the carbon-carbon double bond. modgraph.co.ukmodgraph.co.uk
C-Br Bond Anisotropy: The C-Br bond exhibits magnetic anisotropy, meaning it has different magnetic susceptibilities along and perpendicular to the bond axis. This creates conical regions of shielding (reduced chemical shift) and deshielding (increased chemical shift) around the bond. Protons located within the shielding cone will appear at a higher field (lower ppm), while those in the deshielding zone will appear at a lower field (higher ppm). The specific chemical shift of protons near the C-8 bromine atom will be highly dependent on their spatial orientation relative to the C-Br bond axis.
C=C Double Bond Anisotropy: Similarly, the π-electron system of the double bond generates a strong anisotropic field. youtube.com Protons located above or below the plane of the double bond are typically shielded, while those located in the plane of the double bond are deshielded. This effect is critical for assigning the chemical shifts of the olefinic protons (H-2, H-3) and adjacent protons.
The combination of these anisotropic effects contributes to the unique chemical shift values observed for each proton in the molecule, providing further evidence for its three-dimensional structure.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of this compound, and for gaining structural insights through the analysis of its fragmentation patterns.
The molecular ion peak (M⁺) provides the molecular weight of the compound. A crucial diagnostic feature for a bromine-containing compound is the presence of a second peak at M+2 with nearly equal intensity. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₈H₁₁Br.
Electron Ionization (EI) mass spectrometry induces predictable fragmentation of the molecule. For this compound, two primary fragmentation pathways are expected youtube.com:
Cleavage of the Halogen: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a prominent peak at [M - Br]⁺. This corresponds to the C₈H₁₁⁺ cation.
Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the bromine atom. This process can lead to the formation of stable carbocations and radicals.
A mass spectral study of the related saturated compound, 8-bromobicyclo[3.2.1]octane, supports these fragmentation pathways. researchgate.net
| m/z Value | Ion/Fragment | Significance |
|---|---|---|
| 186/188 | [C₈H₁₁Br]⁺• | Molecular Ion (M⁺•, M+2⁺•). Confirms presence of one Br atom. |
| 107 | [C₈H₁₁]⁺ | Loss of •Br from the molecular ion. |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound is characterized by absorptions typical of its olefinic and aliphatic components, as well as the carbon-bromine bond. The spectrum for the parent bicyclo[3.2.1]oct-2-ene provides a reference for the main hydrocarbon framework vibrations. nist.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Olefinic (=C-H) |
| 2850-3000 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1640-1680 | C=C Stretch | Alkene |
| 500-600 | C-Br Stretch | Alkyl Bromide |
Theoretical and Computational Studies on 8 Bromobicyclo 3.2.1 Oct 2 Ene
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in determining the molecular geometry and electronic structure of bicyclic compounds. researchgate.net For the bicyclo[3.2.1]octane skeleton, these calculations help in understanding the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. researchgate.net
Analysis of Strain Energy and Structural Distortion
Bicyclic systems inherently possess ring strain, and computational methods provide a means to quantify this strain energy. researchgate.net The strain in the bicyclo[3.2.1]octane framework arises from the geometric constraints imposed by the bridged structure. mdpi.com The introduction of a double bond can either increase or decrease the strain depending on its position and the resulting molecular geometry.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that may be difficult to observe experimentally. uomustansiriyah.edu.iquomustansiriyah.edu.iq For 8-bromobicyclo[3.2.1]oct-2-ene, computational studies have focused on several key reaction types.
Bicyclic systems are known to undergo skeletal rearrangements, often via carbocationic intermediates. gla.ac.uk Computational modeling can map out the potential energy surfaces for these rearrangements, identifying the most likely pathways and the associated energy barriers. researcher.life For instance, the Wagner-Meerwein rearrangement is a common pathway in bicyclic systems, and theoretical calculations can predict the feasibility of such rearrangements originating from this compound or its derivatives. researchgate.net
The solvolysis of this compound involves the cleavage of the carbon-bromine bond and the formation of a carbocationic intermediate. researchgate.net Computational simulations of solvolysis reactions can provide detailed insights into the structure and stability of the resulting bicyclo[3.2.1]oct-2-en-8-yl cation. researchgate.net These studies can also model the role of the solvent in stabilizing the ionic intermediates and influencing the reaction pathway. researchgate.net The potential for neighboring group participation from the double bond in stabilizing the carbocation can also be assessed through computational methods.
Elimination reactions of this compound would lead to the formation of highly strained bridgehead alkenes, which are often transient species. mdpi.com Theoretical calculations can predict the energetics of these elimination pathways and the stability of the resulting anti-Bredt alkenes. mdpi.comacs.org Computational studies have been used to investigate the formation and reactivity of bicyclic allenes and other strained intermediates that can arise from elimination reactions of related bromobicyclic compounds. metu.edu.tr
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants. researchgate.net These predicted values can be compared with experimental data to validate the calculated molecular structure and provide a more detailed interpretation of the experimental spectra. researchgate.net For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra can aid in the assignment of peaks and the confirmation of its structural features. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the transition pathways between them. This approach complements static quantum mechanical calculations by introducing the effects of temperature and solvent, offering a more realistic picture of the molecule's behavior in a condensed phase.
Methodology of a Typical MD Simulation
A typical MD simulation study of this compound would involve several key steps:
System Setup: The initial 3D coordinates of the molecule are required. This is often obtained from quantum mechanical geometry optimization or from crystallographic data if available. The molecule is then placed in a simulation box, which is typically filled with a chosen solvent, such as water or a nonpolar organic solvent, to mimic experimental conditions.
Force Field Selection: A crucial component of MD simulations is the force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a general amber force field (GAFF) or a similar classical force field would be appropriate. The parameters for the bromine atom would require careful selection to accurately model its interactions.
Equilibration: Before the production simulation, the system is equilibrated. This involves a series of steps to gradually bring the system to the desired temperature and pressure while allowing the solvent molecules to arrange themselves naturally around the solute. This ensures that the production run starts from a stable and representative state.
Production Run: Following equilibration, the production MD simulation is performed for a duration sufficient to sample the relevant conformational space. This can range from nanoseconds to microseconds, depending on the complexity of the conformational changes. During the simulation, the trajectory (atomic positions, velocities, and energies over time) is saved for later analysis.
Analysis of Conformational Landscapes
The trajectory from the MD simulation is a rich source of information about the conformational dynamics of this compound. Several analysis techniques are employed to extract meaningful insights:
Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the molecule. For this compound, higher fluctuations would be expected in the six-membered ring compared to the more rigid five-membered ring.
Dihedral Angle Analysis: By tracking the key dihedral angles that define the ring conformations, one can identify the preferred conformational states. For the bicyclo[3.2.1]octane framework, the conformation of the six-membered ring is of particular interest.
Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can identify the dominant collective motions in the molecule, providing a clearer picture of the major conformational transitions.
Free Energy Landscapes: By projecting the conformational space onto one or two reaction coordinates (e.g., key dihedral angles or principal components), a free energy landscape can be constructed. This landscape reveals the low-energy conformational basins and the energy barriers separating them.
Expected Conformational Features of this compound
Based on computational studies of related bicyclo[3.2.1]octane and bicyclo[3.2.1]octene systems, the following conformational features would be anticipated from an MD simulation of this compound:
The bicyclo[3.2.1]octane ring system is known to exist in several conformations, primarily differing in the puckering of the six-membered ring. The introduction of a double bond at the C2-C3 position restricts the flexibility of this ring. The primary conformations would likely involve chair, boat, and twist-boat forms of the six-membered ring. The bromine atom at the C8 (bridgehead) position can exist in either a syn or anti orientation with respect to the double bond.
MD simulations would be expected to reveal the relative populations and interconversion rates between these conformers. The presence of the bulky bromine atom would likely influence the conformational equilibrium, potentially favoring conformations that minimize steric interactions.
The table below summarizes the expected major conformers and their key characteristics that could be elucidated from an MD simulation.
| Conformer | Six-membered Ring Conformation | Bromine Orientation | Expected Relative Energy | Key Dihedral Angles to Monitor |
| 1 | Chair | syn | Low | C1-C2-C3-C4, C4-C5-C6-C7 |
| 2 | Chair | anti | Low | C1-C2-C3-C4, C4-C5-C6-C7 |
| 3 | Boat | syn | Higher | C1-C2-C3-C4, C4-C5-C6-C7 |
| 4 | Boat | anti | Higher | C1-C2-C3-C4, C4-C5-C6-C7 |
| 5 | Twist-Boat | syn | Intermediate | C1-C2-C3-C4, C4-C5-C6-C7 |
| 6 | Twist-Boat | anti | Intermediate | C1-C2-C3-C4, C4-C5-C6-C7 |
The free energy landscape derived from the simulation would likely show two main low-energy basins corresponding to the chair conformers, with higher energy regions representing the boat and twist-boat conformations. The energy barriers between these states would provide information on the timescale of conformational exchange.
Applications of 8 Bromobicyclo 3.2.1 Oct 2 Ene in Complex Chemical Synthesis
As a Precursor for Novel Bicyclic and Polycyclic Scaffolds
The bicyclo[3.2.1]octane skeleton is a common motif in numerous natural products, particularly in the terpenoid family. cdnsciencepub.com Consequently, methods to synthesize and elaborate this framework are of significant interest. 8-Bromobicyclo[3.2.1]oct-2-ene serves as an excellent precursor for more intricate bicyclic and polycyclic systems through reactions that manipulate its core structure.
A notable synthesis of this scaffold involves the reaction of bicyclo[2.2.2]octene with N-Bromosuccinimide (NBS), which yields endo-8-bromobicyclo[3.2.1]oct-2-ene as the major monobromide product through a skeletal rearrangement. sci-hub.se This transformation highlights the intrinsic link between the bicyclo[2.2.2] and bicyclo[3.2.1] systems and provides a route to the title compound from a different bicyclic precursor. escholarship.orgresearchgate.netcdnsciencepub.com
Once formed, this compound can undergo further transformations to generate novel scaffolds. For instance, solvolysis of the bromide under aqueous lithium carbonate conditions leads to a mixture of rearranged alcohol products, including the formation of tricyclo[2.2.2.02,B]octan-3-ol. sci-hub.se This demonstrates its utility in accessing more complex, tricyclic frameworks. The bromine atom can also be removed through debromination to yield the parent bicyclo[3.2.1]oct-2-ene, a versatile olefin for further functionalization. sci-hub.se These rearrangements are often driven by the release of ring strain and the formation of stable carbocation intermediates. escholarship.orggla.ac.uk The development of methods to construct the bicyclo[3.2.1]octane skeleton, such as through photochemical intramolecular cycloadditions, further underscores its importance as a foundational structure in synthetic strategies. beilstein-journals.org
| Precursor | Reagents | Resulting Scaffold(s) | Reference |
| Bicyclo[2.2.2]octene | N-Bromosuccinimide (NBS), CCl₄ | endo-8-Bromobicyclo[3.2.1]oct-2-ene | sci-hub.se |
| endo-8-Bromobicyclo[3.2.1]oct-2-ene | Aqueous Li₂CO₃ | Tricyclo[2.2.2.02,B]octan-3-ol | sci-hub.se |
| endo-8-Bromobicyclo[3.2.1]oct-2-ene | Debromination | Bicyclo[3.2.1]oct-2-ene | sci-hub.se |
| 4- and 5-(o-vinylstyryl)oxazoles | Photochemical intramolecular cycloaddition | Fused oxazoline-benzobicyclo[3.2.1]octadienes | beilstein-journals.org |
Synthesis of Functionalized Derivatives for Material Science Research (excluding medicinal chemistry or drug development)
The functionalization of rigid bicyclic scaffolds like this compound is a promising avenue for the development of novel materials. While specific research on this exact compound for materials science is not extensively documented, the reactivity of its functional groups provides clear potential for creating polymers and molecular materials with unique properties.
The vinyl group in the bicyclo[3.2.1]octene framework can participate in polymerization reactions. For example, related bicyclic compounds such as bicyclo[2.2.1]hept-2-ene and its derivatives are known to undergo copolymerization with various monomers like vinyl acetate (B1210297) and maleic anhydride. core.ac.uknasa.gov Similarly, the double bond in this compound could be exploited for ring-opening metathesis polymerization (ROMP) to produce polymers with the bicyclic unit incorporated into the main chain, potentially imparting rigidity and specific thermal properties to the resulting material.
The carbon-bromine bond offers a site for substitution or cross-coupling reactions. This allows for the attachment of functional moieties that could influence the electronic or photophysical properties of a material. For instance, chromophores or fluorophores could be introduced, and the rigid bicyclic scaffold would serve to hold them in a defined spatial orientation, a critical factor in the design of molecular switches or sensors. The incorporation of bicyclic units into polystyrene has been reported, demonstrating the feasibility of integrating these structures into common polymers. core.ac.uknasa.gov Further research could explore the synthesis of liquid crystals or other ordered materials where the defined three-dimensional shape of the bicyclo[3.2.1]octane core can be used to control molecular packing and bulk properties.
Use in Cascade and Domino Reactions
Cascade reactions, also known as domino reactions, are highly efficient processes in which a single event triggers a sequence of intramolecular transformations to rapidly build molecular complexity. nih.govnih.gov The bicyclo[3.2.1]octane framework is an excellent platform for designing such sequences due to its inherent strain and the proximity of its reactive sites. rsc.orgsci-hub.seresearchgate.net
The formation of the bicyclo[3.2.1]octane skeleton itself can be the result of a cascade process. For example, oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascades provide a powerful method for assembling diversely functionalized bicyclo[3.2.1]octanes from simple vinylphenols. sci-hub.se Palladium-catalyzed cascade reactions have also been developed to construct indole-fused bicyclo[3.2.1]octanes. acs.org
While a reaction starting directly from this compound is a prime candidate for cascade transformations, much of the literature focuses on the synthesis of the scaffold itself via these efficient methods. For instance, domino Michael-aldol annulations of cycloalkane-1,3-diones can afford highly substituted 2-hydroxybicyclo[3.2.1]octane-6,8-diones in a stereocontrolled manner. ucl.ac.uk Additionally, domino alkylation-cyclization of propargyl bromides with thiopyrimidinones can produce related thiazolo[3,2-a]pyrimidin-5-ones, which are bicyclic analogues. organic-chemistry.org The solvolysis of endo-8-bromobicyclo[3.2.1]oct-2-ene, which proceeds through a carbocation intermediate that rearranges before being trapped, can be viewed as a simple cascade process involving ionization, rearrangement, and termination steps. sci-hub.se
Development of Stereoselective Synthetic Strategies
Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in chemical synthesis. The rigid conformation of the bicyclo[3.2.1]octane skeleton makes it an excellent model for studying and developing stereoselective reactions. The different steric environments of the exo and endo faces of the molecule, along with electronic effects from substituents, allow for highly controlled transformations. researchgate.netscispace.comnih.gov
Research on the closely related 8-oxabicyclo[3.2.1]oct-6-en-2-one system provides significant insight into the stereochemical outcomes of reactions on this scaffold. Electrophilic additions, such as bromination, are highly stereo- and regioselective. scispace.com For example, the addition of bromine to 8-oxabicyclo[3.2.1]oct-6-en-2-one occurs with high selectivity, which is attributed to both steric factors that direct the approach of the electrophile and electronic effects from the homoconjugated carbonyl group. researchgate.netscispace.com
These principles of stereocontrol are directly applicable to this compound. The alkene double bond is expected to react preferentially from the less sterically hindered face. Subsequent reactions can also be highly selective. For instance, the reduction of a ketone in a related system with sodium borohydride (B1222165) proceeds with high stereoselectivity due to the steric hindrance of one face of the molecule. scispace.com Similarly, elimination reactions can be controlled to produce specific olefin isomers. The development of organocatalytic domino reactions has enabled the enantioselective synthesis of chiral bicyclo[3.2.1]octanes from achiral precursors, demonstrating a high level of stereocontrol. researchgate.netmdpi.com
| Substrate | Reagents/Reaction | Key Stereochemical Outcome | Influencing Factors | Reference |
| 8-Oxabicyclo[3.2.1]oct-6-en-2-one | Bromination (Br₂) | Highly stereo- and regioselective addition | Steric hindrance (exo vs. endo face), electronic effects of homoconjugated carbonyl | scispace.com |
| 3-exo,6-exo,7-endo-tribromo-7-oxabicyclo[3.2.1]octan-2-endo-one | Reduction (NaBH₄) | Exclusive formation of the endo-ol | Steric approach control | scispace.com |
| 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol | Elimination (DBN) | Selective HBr elimination from the 6,7-dibromo moiety | Faster reaction at the less sterically hindered position | scispace.com |
| Cyclic 1,3-ketoesters and β,γ-unsaturated amides | Organocatalytic domino Michael-aldol reaction | Enantioselective formation of chiral bicyclo[3.2.1]octanes | Chiral organocatalyst | mdpi.com |
Future Research Directions and Unresolved Challenges for 8 Bromobicyclo 3.2.1 Oct 2 Ene
Exploration of Novel Synthetic Routes
The development of efficient and stereoselective synthetic routes to 8-Bromobicyclo[3.2.1]oct-2-ene and its derivatives is paramount for its broader application. Current methods, while effective, often have limitations in terms of substrate scope, scalability, or the introduction of specific stereoisomers.
One established synthesis involves the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS), which yields endo-8-bromobicyclo[3.2.1]oct-2-ene as a major product through a rearrangement pathway. sci-hub.se Another route involves the bromination of bicyclo[3.2.1]octan-3-one. dss.go.th
Future research should focus on:
Asymmetric Syntheses: Developing catalytic asymmetric methods to access enantiomerically pure forms of this compound. This would be a significant breakthrough, enabling its use in the synthesis of chiral molecules and materials.
Greener Synthetic Approaches: Exploring more environmentally benign synthetic strategies that minimize waste, use less hazardous reagents, and operate under milder reaction conditions. This could involve enzymatic transformations or the use of solid-supported reagents.
Diversity-Oriented Synthesis: Designing synthetic pathways that allow for the rapid generation of a diverse library of this compound derivatives with various functional groups. This would facilitate the exploration of their structure-activity relationships in different applications.
| Precursor | Reagent | Major Product | Reference |
| Bicyclo[2.2.2]octene | N-bromosuccinimide (NBS) | endo-8-Bromobicyclo[3.2.1]oct-2-ene | sci-hub.se |
| Bicyclo[3.2.1]octan-3-one | N-bromosuccinimide (NBS), Benzoyl peroxide | axial 2-Bromobicyclo[3.2.1]octan-3-one | dss.go.th |
Deeper Mechanistic Understanding of Rearrangement Reactions
The bicyclo[3.2.1]octane framework is prone to fascinating and often complex rearrangement reactions. A deeper mechanistic understanding of these processes is crucial for controlling reaction outcomes and designing novel synthetic transformations.
For instance, the formation of the bicyclo[3.2.1]oct-2-ene skeleton from bicyclo[2.2.2]octene precursors proceeds through carbocationic intermediates and Wagner-Meerwein rearrangements. sci-hub.se Solvolysis reactions of related bicyclic tosylates also lead to rearranged products, highlighting the role of neighboring group participation and bridged carbocations. gla.ac.uk
Key areas for future investigation include:
Role of Non-classical Carbocations: Further elucidating the structure and role of non-classical carbocations in the rearrangement pathways. Advanced computational and spectroscopic techniques could provide invaluable insights.
Influence of Substituents: Systematically studying how substituents on the bicyclic frame influence the propensity and direction of rearrangements. This knowledge would be critical for predictive synthesis.
Stereoelectronic Effects: Investigating the subtle stereoelectronic effects that govern the selectivity of rearrangement reactions, leading to the preferential formation of specific isomers.
Development of Catalytic Transformations
The development of catalytic transformations utilizing this compound as a substrate would significantly enhance its synthetic utility. The presence of both a C-Br bond and a C=C double bond provides multiple handles for catalytic functionalization.
While research on catalytic reactions directly involving this compound is still emerging, related systems have shown promise in cross-coupling reactions. For example, Stille and Suzuki cross-coupling protocols have been successfully applied to similar 8-oxabicyclo[3.2.1]oct-2-ene systems. nih.gov
Future research should target:
Cross-Coupling Reactions: Developing robust and versatile palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the C-Br bond.
C-H Functionalization: Exploring transition-metal-catalyzed C-H activation and functionalization of the bicyclic scaffold to introduce new functional groups with high regioselectivity.
Catalytic Asymmetric Transformations: Designing catalytic methods for the asymmetric functionalization of the double bond, such as asymmetric hydrogenation, dihydroxylation, or epoxidation.
| Reaction Type | Catalyst System (Example) | Potential Product Type |
| Suzuki Coupling | Pd(PPh3)4 / Base | Aryl- or vinyl-substituted bicyclo[3.2.1]octenes |
| Heck Coupling | Pd(OAc)2 / Ligand / Base | Alkenyl-substituted bicyclo[3.2.1]octenes |
| C-H Arylation | Pd(OAc)2 / Ligand / Oxidant | Arylated bicyclo[3.2.1]octene derivatives |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The ability to monitor reactions in real-time provides invaluable mechanistic information and allows for precise reaction optimization. The application of advanced spectroscopic techniques to study the reactions of this compound is a promising area of research.
Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy can provide detailed information about the formation of intermediates, reaction kinetics, and the influence of reaction parameters. For example, NMR studies have been crucial in elucidating the structure of products from reactions involving the bicyclo[3.2.1]octene skeleton. researchgate.net
Future efforts should focus on:
Flow Chemistry with In-line Analysis: Combining continuous flow reactors with in-line spectroscopic monitoring to enable rapid screening of reaction conditions and the safe handling of reactive intermediates.
Time-Resolved Spectroscopy: Employing ultrafast spectroscopic techniques to observe transient species and short-lived intermediates in rearrangement and catalytic reactions.
Development of Spectroscopic Models: Creating robust spectroscopic models that can correlate spectral data with the concentration of reactants, intermediates, and products, facilitating quantitative analysis.
Computational Chemistry for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern organic chemistry, providing deep insights into reaction mechanisms, predicting reactivity, and guiding experimental design. uomustansiriyah.edu.iq Applying computational methods to this compound can accelerate the discovery of new reactions and applications.
Computational studies can be used to:
Model Reaction Pathways: Calculate the energy profiles of potential reaction pathways for rearrangements and catalytic transformations, identifying the most likely mechanisms. mdpi.com
Predict Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic properties to aid in the characterization of new compounds and intermediates.
Design New Catalysts and Substrates: Virtually screen potential catalysts and substrates to identify promising candidates for experimental investigation. For instance, DFT calculations can be used to assess the stability of potential intermediates in various reactions. mdpi.com
| Computational Method | Application |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, geometric optimization of intermediates and transition states, prediction of spectroscopic properties. mdpi.com |
| Ab initio methods | High-accuracy calculations for benchmarking DFT results and studying systems where electron correlation is critical. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of this compound and its derivatives in solution, providing insights into conformational preferences and solvent effects. |
By systematically addressing these future research directions and unresolved challenges, the scientific community can unlock the full synthetic potential of this compound, paving the way for its use in the creation of novel molecules with valuable properties for a range of scientific disciplines.
Q & A
Q. What are the most reliable synthetic routes for 8-bromobicyclo[3.2.1]oct-2-ene, and how can reaction conditions be optimized?
The synthesis of bicyclo[3.2.1]oct-2-ene derivatives typically begins with norbornene or substituted bicyclic precursors. For brominated analogs, allylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents like CCl₄ is a common approach . However, regioselectivity challenges arise due to steric and electronic effects in the bicyclic framework. Optimization involves adjusting reaction temperature (60–80°C), stoichiometry (1.1–1.3 eq. NBS), and monitoring via TLC or GC-MS to minimize side products like di-brominated species. Yield improvements (up to 52% for similar bicyclo systems) can be achieved using microwave-assisted synthesis or flow chemistry .
Q. How can the purity and structural integrity of this compound be verified experimentally?
Q. What are the primary reactivity patterns of this compound in substitution and elimination reactions?
The strained bicyclic system and allylic bromine make this compound prone to:
- Sₙ2 reactions : Limited due to steric hindrance at the bridgehead. Use polar aprotic solvents (DMF, DMSO) and nucleophiles like NaCN or NaN₃ .
- E2 elimination : Favored under strong bases (e.g., KOtBu), yielding bicyclo[3.2.1]octa-2,5-diene. Monitor via GC-MS for diene formation (m/z ≈ 122) .
- Radical pathways : Bromine abstraction generates bicyclic radicals, useful in polymer crosslinking or tandem cyclization .
Advanced Research Questions
Q. How does the stereoelectronic environment of this compound influence its reaction mechanisms?
The bicyclic system imposes significant angle strain (~120° at bridgehead carbons), altering orbital hybridization and reactivity:
- Hyperconjugation : Bromine’s σ* orbital interacts with adjacent C-H bonds, lowering the activation energy for elimination .
- Transition-state analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal distorted geometries in Sₙ2 pathways, explaining low yields compared to less strained analogs .
- Photoelectron spectroscopy : Correlate molecular geometry with ionization potentials to predict regioselectivity in electrophilic attacks .
Q. What strategies resolve contradictions in reported reaction outcomes for this compound?
Discrepancies in literature (e.g., competing substitution/elimination ratios) often stem from:
- Solvent polarity : Higher polarity (e.g., DMSO) stabilizes ionic intermediates, favoring Sₙ2 over E2.
- Counterion effects : Bulky counterions (e.g., tetrabutylammonium) reduce ion pairing, enhancing nucleophile accessibility .
- Additives : Crown ethers or phase-transfer catalysts improve yields in biphasic systems .
Validate hypotheses via kinetic isotope effects (KIE) and isotopic labeling (e.g., D₂O quenching) .
Q. How can computational modeling guide the design of this compound derivatives for pharmaceutical applications?
- Docking studies : Screen derivatives (e.g., 8-azabicyclo analogs) against muscarinic receptors using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
- QSAR models : Correlate logP and polar surface area (PSA) with blood-brain barrier permeability for CNS-targeted drugs .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to predict binding kinetics .
Q. What analytical challenges arise in characterizing this compound’s photodegradation products?
- LC-MS/MS fragmentation : Differentiate brominated isomers (e.g., 2- vs. 3-bromo derivatives) using collision-induced dissociation (CID) patterns .
- EPR spectroscopy : Detect bromine-centered radicals during UV irradiation .
- HPLC-ICP-MS : Quantify bromine loss and track degradation pathways .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 5.92 (d, J = 10 Hz, 1H, C2-H), δ 3.10 (m, 2H, bridgehead) | |
| ¹³C NMR | δ 128.5 (C2), δ 45.3 (C8), δ 38.2 (C1) | |
| IR | 665 cm⁻¹ (C-Br stretch), 1620 cm⁻¹ (C=C) |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes radical initiation |
| NBS Equivalents | 1.1–1.3 eq. | Minimizes di-bromination |
| Solvent | CCl₄ or CH₃CN | Balances polarity and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
